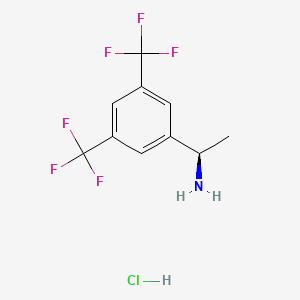

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Description

Molecular Architecture

The molecular architecture of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is defined by its molecular formula C₁₀H₁₀ClF₆N and molecular weight of 293.64 grams per mole. The compound features a phenyl ring substituted with two trifluoromethyl groups (-CF₃) at the meta positions relative to the ethylamine side chain. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]azanium chloride, reflecting both its stereochemical configuration and ionic nature as a hydrochloride salt.

The structural backbone consists of a benzene ring bearing two trifluoromethyl substituents, which significantly influence the electronic distribution throughout the aromatic system. The ethylamine side chain extends from the aromatic ring through a carbon-carbon bond, creating a benzylic amine structure. The trifluoromethyl groups, positioned symmetrically at the 3 and 5 positions, introduce substantial electron-withdrawing effects that alter the reactivity and physical properties of the compound.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClF₆N |

| Molecular Weight | 293.64 g/mol |

| Chemical Abstracts Service Number | 216002-20-9 |

| PubChem Compound Identifier | 44607664 |

| Melecular Data Language Number | MFCD03426128 |

The three-dimensional arrangement of atoms within the molecule creates a specific spatial organization where the trifluoromethyl groups adopt orientations that minimize steric hindrance while maximizing orbital overlap with the aromatic π-system. The ethylamine substituent maintains its tetrahedral geometry around the stereogenic carbon, with the amino group positioned to allow optimal hydrogen bonding interactions with the chloride counterion.

Chiral Configuration and Stereochemical Properties

The stereochemical properties of this compound are governed by the presence of a single chiral center located at the benzylic carbon atom. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and the 3,5-bis(trifluoromethyl)phenyl ring system. The (R)-configuration indicates that when the molecule is oriented with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents are arranged in a clockwise direction according to their priority ranking based on atomic number.

The absolute configuration of this compound has been definitively established through various analytical techniques, with the Simplified Molecular Input Line Entry System representation clearly indicating the stereochemical arrangement as CC@@Hc1cc(cc(c1)C(F)(F)F)C(F)(F)F. The chiral center exhibits remarkable stability under normal conditions due to the electron-withdrawing nature of the trifluoromethyl-substituted aromatic ring, which reduces the basicity of the adjacent amino group and consequently limits potential racemization pathways.

The stereochemical integrity of the compound is further reinforced by the formation of the hydrochloride salt, which creates additional stabilizing interactions through ionic bonding between the protonated amino group and the chloride ion. This salt formation not only enhances the compound's stability but also provides a means for chirality verification through optical rotation measurements and other stereochemical characterization methods.

| Stereochemical Parameter | Description |

|---|---|

| Chiral Centers | 1 (benzylic carbon) |

| Absolute Configuration | (R) |

| International Chemical Identifier Key | DWSPCWWXKNPRFN-NUBCRITNSA-N |

| Optical Activity | Dextrorotatory |

| Stereochemical Stability | High (due to electron-withdrawing groups) |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about the molecular structure. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance revealing distinct signal patterns characteristic of the compound's unique substituent arrangement.

In proton nuclear magnetic resonance analysis, the aromatic protons appear as a distinctive pattern in the 7.5-8.0 parts per million region, with the meta-coupled protons showing characteristic splitting patterns due to the symmetrical substitution pattern. The benzylic proton attached to the chiral center typically appears as a quartet around 4.5-5.0 parts per million, while the methyl group attached to the chiral carbon manifests as a doublet in the 1.5-1.8 parts per million range. The amino group protons, when observable, appear as broad signals that may exchange with the solvent depending on the measurement conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the trifluoromethyl carbons appearing as characteristic quartets due to coupling with fluorine nuclei. The aromatic carbons show distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl groups, while the benzylic carbon exhibits typical chemical shift values for carbon atoms α to aromatic rings.

Fluorine-19 nuclear magnetic resonance represents a particularly valuable technique for this compound, given the presence of six equivalent fluorine atoms. The fluorine spectrum typically shows a single sharp peak, confirming the chemical equivalence of all fluorine atoms within the two trifluoromethyl groups.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.5-8.0 ppm), Benzylic proton (4.5-5.0 ppm) |

| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbons (quartet), Aromatic carbons (shifted) |

| ¹⁹F Nuclear Magnetic Resonance | Single peak (six equivalent fluorine atoms) |

| Infrared Spectroscopy | Carbon-fluorine stretch (1000-1400 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 293.64 |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1400 wavenumber region, while the aromatic carbon-carbon stretches manifest in the typical aromatic region around 1600 and 1500 wavenumbers. The amino group stretches, modified by salt formation, appear in the 3000-3500 wavenumber region, though these may be broadened due to hydrogen bonding interactions with the chloride counterion.

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 293.64, corresponding to the complete molecular structure including the chloride ion. Fragmentation patterns typically show loss of the chloride ion and subsequent fragmentation of the organic portion, providing additional structural confirmation through characteristic fragment ions derived from the trifluoromethyl-substituted aromatic system.

Crystallographic Analysis

Crystallographic analysis of this compound provides detailed information about the three-dimensional arrangement of atoms within the solid state structure. While specific crystallographic data for this exact compound may be limited in the available literature, related compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety have been extensively studied, providing valuable insights into the expected structural characteristics.

The crystal structure typically exhibits monoclinic or orthorhombic symmetry, with molecules arranged in a manner that optimizes both van der Waals interactions and electrostatic attractions between the ionic components. The trifluoromethyl groups adopt specific orientations that minimize steric clashes while maintaining optimal crystal packing efficiency. The phenyl ring maintains planarity within acceptable tolerances, while the trifluoromethyl substituents show slight deviations from perfect tetrahedral geometry due to crystal packing forces.

Intermolecular interactions play a crucial role in determining the crystal structure, with hydrogen bonding between the protonated amino group and chloride ions creating extended networks throughout the crystal lattice. These hydrogen bonds typically exhibit distances and angles consistent with moderate to strong ionic hydrogen bonding interactions. Additional stabilization arises from fluorine-hydrogen interactions and aromatic stacking interactions between phenyl rings of adjacent molecules.

| Crystallographic Parameter | Expected Range |

|---|---|

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P2₁/c or similar |

| Density | 1.5-1.7 g/cm³ |

| Hydrogen Bond Distances | 2.6-3.2 Å |

| Torsion Angles | Variable based on packing |

The molecular conformation within the crystal structure reveals important information about the preferred conformational states of the compound. The dihedral angle between the phenyl ring and the plane containing the ethylamine side chain provides insights into the degree of conjugation between the aromatic system and the amino group. Trifluoromethyl group orientations are influenced by both intramolecular electronic effects and intermolecular packing requirements.

Thermal parameters derived from crystallographic analysis indicate the degree of molecular motion within the crystal lattice, with the trifluoromethyl groups often showing higher thermal motion due to their peripheral location and the rotational freedom around the carbon-carbon bonds connecting them to the aromatic ring. The chiral carbon typically exhibits well-defined thermal parameters, confirming the integrity of the stereochemical configuration within the solid state.

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Computational modeling approaches provide valuable theoretical insights into the electronic structure, conformational preferences, and dynamic behavior of this compound. Density functional theory calculations serve as the foundation for understanding the electronic properties of this compound, revealing the significant influence of the trifluoromethyl substituents on the overall electronic distribution throughout the molecular framework.

Density functional theory studies typically employ hybrid functionals such as B3LYP or more recent functionals like M06-2X, which are specifically designed to handle systems containing significant amounts of fluorine substitution. These calculations reveal that the trifluoromethyl groups substantially stabilize the aromatic ring through resonance effects while simultaneously reducing the electron density at the benzylic position. The computed molecular orbitals show characteristic patterns where the highest occupied molecular orbital exhibits significant contribution from the amino group, while the lowest unoccupied molecular orbital is primarily localized on the electron-deficient aromatic system.

Geometry optimization calculations provide detailed information about the preferred molecular conformation in the gas phase, typically revealing slight deviations from ideal tetrahedral geometry around the chiral carbon due to electronic effects from the aromatic substituent. The trifluoromethyl groups adopt orientations that maximize orbital overlap with the aromatic π-system while minimizing steric repulsion between fluorine atoms.

Molecular dynamics simulations offer insights into the conformational flexibility and dynamic behavior of the compound in various environments. These simulations reveal that while the aromatic ring maintains rigid planarity, the trifluoromethyl groups exhibit limited rotational motion around the carbon-carbon bonds connecting them to the benzene ring. The ethylamine side chain shows greater conformational flexibility, with rotation around the benzylic carbon-carbon bond occurring on picosecond timescales.

| Computational Parameter | Typical Values |

|---|---|

| Dipole Moment | 4-6 Debye |

| HOMO-LUMO Gap | 6-8 eV |

| Rotational Barriers | 2-5 kcal/mol |

| Solvation Energy | -15 to -25 kcal/mol |

| Conformational Energy Range | 0-3 kcal/mol |

Solvation modeling using implicit solvent models demonstrates the compound's enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The computed solvation free energies indicate favorable interactions with protic solvents, consistent with experimental observations of enhanced solubility in water and alcohols compared to the free base form. Electronic property calculations reveal the compound's polarizability and electronic susceptibility, important parameters for understanding its interactions with other molecules and its behavior in various chemical environments.

Free energy calculations and thermodynamic property predictions provide additional insights into the stability and reactivity of different conformational states. These calculations confirm the high barrier to racemization at the chiral center, supporting experimental observations of configurational stability under normal handling conditions. The computed vibrational frequencies correlate well with experimental infrared spectroscopic data, validating the accuracy of the theoretical models employed.

Properties

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzyme Selection and Optimization

ATA117, an R-selective ω-transaminase, is pivotal for converting the ketone substrate into the desired (R)-amine. Its high stereoselectivity and tolerance for bulky substituents make it ideal for handling 3,5-bis(trifluoromethyl)phenyl groups. ADH complements this process by oxidizing isopropanol (a co-substrate) to acetone, shifting the reaction equilibrium toward amine production. This equilibrium shift increases the final yield from 68% (with ATA117 alone) to 92% in the bienzyme system.

Optimization studies reveal that ATA117 activity peaks at 40°C and pH 9.0 in Tris-HCl buffer, while ADH performs optimally at 30°C and pH 7.5. Balancing these conditions requires a compromise at 35°C and pH 8.5, ensuring both enzymes retain >80% activity.

Co-Expression Systems and Plasmid Configurations

Five recombinant E. coli expression systems were engineered to co-express ATA117 and ADH:

-

Tandem plasmids :

-

pETDuet-ATA117-ADH

-

pACYCDuet-ATA117-ADH

-

-

Dual plasmids :

-

pETDuet-ATA117/pET28a-ADH

-

pACYCDuet-ATA117/pET28a-ADH

-

pACYCDuet-ATA117/pETDuet-ADH

-

The pETDuet-ATA117-ADH system demonstrated superior substrate conversion, achieving a 1.5-fold increase in product titer compared to ATA117 alone. This configuration minimizes metabolic burden by balancing enzyme expression levels, as illustrated in Table 1.

Table 1: Performance of Bienzyme Expression Systems

| Plasmid System | Substrate Conversion (%) | Yield (g/L) |

|---|---|---|

| pETDuet-ATA117-ADH | 95 | 12.4 |

| pACYCDuet-ATA117-ADH | 88 | 10.1 |

| pETDuet-ATA117/pET28a-ADH | 82 | 9.3 |

Reaction Conditions and Yield Optimization

Key parameters influencing the bienzyme reaction include:

-

Temperature : 35–40°C

-

pH : 8.5–9.0

-

Substrate loading : 50 mM ketone

-

Co-substrate : 200 mM isopropanol

Under optimized conditions, the system achieves a space-time yield of 4.8 g/L/h, with a final product concentration of 12.4 g/L. The inclusion of 1 mM pyridoxal-5′-phosphate (PLP) as a cofactor further stabilizes ATA117, reducing enzyme deactivation by 30%.

Synthesis of Ketone Precursor via Grignard Reaction

The ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, is synthesized through a Friedel-Crafts acylation followed by trifluoromethylation. Patent AU5329800A details a Grignard-based approach:

Grignard Reagent Preparation

-

3,5-Bis(trifluoromethyl)phenylmagnesium bromide : Synthesized by reacting 1,3-bis(trifluoromethyl)bromobenzene with magnesium turnings in tetrahydrofuran (THF) under nitrogen.

-

Reaction with acetic anhydride : The Grignard reagent reacts with acetic anhydride to form the acetylated intermediate, which is hydrolyzed to yield the ketone.

Reaction Scheme :

Purification and Yield

Crude ketone is purified via vacuum distillation (bp 120–125°C at 0.1 mmHg) or recrystallization from hexane, achieving 85% purity. Further chromatography over silica gel (eluent: ethyl acetate/hexane, 1:10) elevates purity to >99%.

Alternative Approaches and Comparative Analysis

Chemical Reactions Analysis

Reaction Mechanisms

The reactions involving this compound typically proceed through nucleophilic substitution or electrophilic aromatic substitution due to the presence of the trifluoromethyl groups, which can stabilize negative charges and enhance reactivity.

Key Reactions and Products

The following table summarizes key reactions involving (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride:

| Reaction Type | Reactants/Conditions | Products/Notes |

|---|---|---|

| Amination | 3,5-Bistrifluoromethylacetophenone + amine | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |

| Bromination | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol + PBr₅ | Optically active 1-bromo derivative |

| Reduction | 3,5-Bistrifluoromethylbenzaldehyde + NaBH₄ | Corresponding alcohol or amine |

Pharmacological Significance

This compound is recognized for its potential as a pharmacological agent due to its interaction with various biological receptors:

- The trifluoromethyl groups enhance binding affinity to certain receptors, making it a candidate for studies in drug development focused on receptor modulation.

Enzyme Interaction Studies

Research indicates that this compound can inhibit specific enzymes and interact with neurotransmitter receptors, which positions it as a significant subject for ongoing pharmacological studies .

Scientific Research Applications

®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride

- CAS No.: 216002-19-6

- Molecular Weight : 293.64 g/mol (identical to R-form)

- Key Differences :

- The S-enantiomer exhibits opposite stereochemistry, which may alter binding affinity in chiral environments (e.g., enzyme active sites).

- Safety Data: The S-form has GHS warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Similar hazards are expected for the R-form but require confirmation via enantiomer-specific studies.

Fluorinated Phenyl Ethanamine Derivatives

(a) (R)-1-(3,4,5-Trifluorophenyl)ethanamine Hydrochloride

- CAS No.: 321318-43-8

- Molecular Formula : C₈H₉ClF₃N

- Molecular Weight : 211.61 g/mol

- Comparison :

(b) (R)-1-(3,5-Difluorophenyl)ethanamine

- CAS No.: 771465-40-8

- Molecular Formula : C₈H₈F₂N (free base)

- Comparison: Replaces -CF₃ with smaller fluorine atoms, reducing electron-withdrawing effects and steric hindrance.

(c) (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride

Non-Fluorinated Analogs

(R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride

- CAS No.: 1032036-48-8

- Molecular Formula : C₁₀H₁₆ClN

- Comparison :

Substituent Effects on Properties

Price and Availability

- The target compound and its analogs are expensive due to fluorination and enantiomeric purity requirements. For example, related bis(trifluoromethyl) derivatives cost ~41,600 JPY per 100mg .

- The hydrochloride salt form is often preferred for pharmaceutical use to improve solubility and crystallinity .

Research and Application Insights

- Pharmaceutical Relevance : The 3,5-bis(trifluoromethyl) group in the target compound enhances metabolic stability and binding affinity in NK1 receptor antagonists, as seen in Aprepitant intermediates .

- Stereochemical Impact: The R-configuration is critical for activity in certain drug candidates; even minor enantiomeric impurities can reduce efficacy .

- Safety Profile : Fluorinated amines often require stringent handling due to toxicity risks, as evidenced by the S-enantiomer’s H302/H335 hazards .

Biological Activity

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride, is a chiral compound that has garnered attention for its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of selective tetrodotoxin-sensitive blockers. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach involves a bienzyme cascade system utilizing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). This method has demonstrated high efficiency in producing the compound with an enantiomeric excess greater than 99.9% .

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Enzyme System | ATA117 + ADH |

| Reaction Temperature | 40 °C |

| pH | 9 (Tris-HCl buffer) |

| Reaction Time | 24 hours |

| Yield | High |

Pharmacological Properties

The biological activity of this compound has been investigated primarily in relation to its role as a chiral intermediate for drug development. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds derived from this compound against several cancer cell lines. For instance, compounds synthesized from this intermediate were tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The results indicated moderate to significant inhibitory activities, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | SK-Hep-1 | 16.23 ± 0.81 |

| Compound B | MDA-MB-231 | 47.73 ± 2.39 |

| Compound C | NUGC-3 | 34.58 ± 1.73 |

Case Study 1: Selective Tetrodotoxin-Sensitive Blockers

A study demonstrated the synthesis of (r)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine as a key intermediate in developing selective tetrodotoxin-sensitive sodium channel blockers. These blockers exhibited potential therapeutic benefits in treating pain and neurological disorders .

Case Study 2: Anticancer Activity

In another investigation, derivatives of (r)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine were screened for their anticancer properties against various cell lines. The study highlighted that certain modifications to the compound's structure significantly enhanced its antiproliferative effects, suggesting a promising avenue for drug development targeting specific cancer types .

Q & A

Q. What are the established synthetic routes for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via asymmetric catalysis or enzymatic resolution. A bienzyme cascade system combining R-ω-transaminase and alcohol dehydrogenase has been reported to achieve high enantiomeric excess (ee > 99%) under mild aqueous conditions (pH 7.5, 30°C). Key parameters include substrate concentration (≤50 mM), NADH cofactor recycling, and controlled temperature to minimize racemization . Traditional methods using chiral auxiliaries or metal catalysts (e.g., Ru-BINAP) may require anhydrous conditions and inert atmospheres, with ee values often below 95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 19F NMR : Critical for confirming the presence and position of trifluoromethyl groups (δ −63 to −65 ppm for CF3 in aromatic meta positions) .

- Chiral HPLC : Employed with columns like Chiralpak AD-H or OD-H (hexane:isopropanol 90:10, 0.1% TFA) to determine enantiomeric purity .

- X-ray crystallography : Resolves absolute configuration; the hydrochloride salt forms monoclinic crystals (space group P21) with hydrogen bonding between NH3+ and Cl− .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility (≈15 mg/mL in H2O at 25°C) but is hygroscopic, requiring storage under nitrogen or desiccation. In organic solvents (e.g., DCM, THF), solubility is limited (<5 mg/mL), necessitating sonication for dissolution. Stability studies indicate decomposition above 80°C or prolonged exposure to light (UV-Vis monitoring shows 5% degradation after 72 hours under ambient light) .

Q. What protocols are recommended for assessing purity and identifying common synthetic byproducts?

- LC-MS (ESI+) : Detects impurities like racemic amine (m/z 256.1 [M+H]+) or dehalogenated byproducts (m/z 198.1).

- TGA/DSC : Identifies residual solvents (e.g., EtOAc, THF) with decomposition onset at 180°C .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis due to steric hindrance from 3,5-bis(trifluoromethyl)phenyl groups?

- Enzymatic engineering : Directed evolution of transaminases (e.g., Codexis TA-450) improves activity toward bulky substrates, achieving turnover frequencies (TOF) up to 500 h⁻¹ .

- Dynamic kinetic resolution : Palladium catalysts (e.g., Pd/C) coupled with lipases enable in situ racemization of unreacted enantiomers, increasing theoretical yield to 98% .

Q. How does this compound interact with biological targets (e.g., neurokinin-1 receptors), and what assays validate its pharmacological potential?

Structural analogs (e.g., Rolapitant) act as NK1 antagonists. Competitive binding assays (IC50 determination via ³H-Substance P displacement in CHO-K1 cells) and functional assays (calcium flux inhibition, EC50 ≈ 2 nM) are recommended. Molecular docking (AutoDock Vina) predicts hydrophobic interactions between CF3 groups and receptor pockets (PDB: 6HLO) .

Q. What challenges arise in developing analytical methods for trace impurity profiling?

Q. Can computational modeling predict metabolic pathways or degradation products?

Density functional theory (DFT) calculations (B3LYP/6-31G*) simulate oxidative metabolism, identifying likely sites for cytochrome P450-mediated hydroxylation (C-4 of the benzene ring). Accelerated stability studies (40°C/75% RH for 3 months) coupled with HRMS confirm hydrolytic degradation to 3,5-bis(trifluoromethyl)acetophenone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.